molecular formula C18H15F3N4O2S B2894265 2-[(4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide CAS No. 383145-84-4

2-[(4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B2894265
CAS No.: 383145-84-4
M. Wt: 408.4
InChI Key: XDDRRTIAXYWTOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a synthetic organic compound known for its broad-spectrum applications, particularly in medicinal and agricultural chemistry. The unique structural elements, such as the triazole ring and the trifluoromethyl group, contribute to its biological activities.

Mechanism of Action

Target of Action

Similar compounds with a 1,2,4-triazole ring have been found to interact with theheme moiety of CYP-450 . The phenyl moieties have a key interaction in the active site of the enzyme .

Mode of Action

The nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450 . This interaction leads to changes in the enzyme’s activity, potentially affecting various biochemical pathways.

Biochemical Pathways

Compounds with similar structures have been found to exhibit improved drug potency towardreverse transcriptase enzyme inhibition . This suggests that the compound may be involved in pathways related to viral replication or other processes regulated by reverse transcriptase.

Pharmacokinetics

A molecule with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, exhibited improved drug potency by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein . This could suggest that the trifluoromethyl group in the compound may enhance its bioavailability and efficacy.

Result of Action

Similar compounds have been found to play an important role in the regulation ofcentral inflammation , suggesting that this compound might also have anti-inflammatory effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis typically begins with the preparation of the core triazole ring, which is then functionalized with the phenyl and phenoxy groups. Key reactions involve nucleophilic substitution and condensation reactions, often carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production process is scaled up using continuous flow reactors. This allows for tighter control over reaction conditions, leading to higher yields and purity of the final product. Catalysts like palladium on carbon (Pd/C) may be used to accelerate certain steps in the synthesis.

Types of Reactions

  • Oxidation: It undergoes oxidation to form sulfoxides and sulfones.

  • Reduction: Reduction reactions can yield thioethers or reduced amide products.

  • Substitution: Electrophilic and nucleophilic substitutions are common due to the active functional groups on the triazole ring.

Common Reagents and Conditions

  • Oxidation: Using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

  • Reduction: Employing reducing agents such as lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Conditions may involve reagents like halogenated compounds or organometallic reagents.

Major Products

  • Sulfoxides and sulfones: Formed from oxidation.

  • Thioethers and reduced amides: Result from reduction.

  • Substituted triazoles: Arise from various substitution reactions.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex molecules due to its reactive functional groups.

Biology: Investigated for its antimicrobial properties, particularly against bacterial and fungal strains.

Medicine: Explored for potential use in cancer therapy due to its ability to interfere with specific biological pathways in cancer cells.

Industry: Applied in the development of novel agrochemicals, including fungicides and herbicides.

Comparison with Similar Compounds

Comparison: Unlike many triazole derivatives, this compound's unique combination of a phenyl ring and a trifluoromethyl group imparts higher lipophilicity and cellular uptake.

Similar Compounds

  • Fluconazole: An antifungal agent with a similar triazole ring but different substituents.

  • Voriconazole: Another antifungal with enhanced activity due to its fluorinated pyrimidine ring.

  • Triazolam: A benzodiazepine derivative for its anxiolytic properties.

Properties

IUPAC Name

2-[[4-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O2S/c19-18(20,21)12-5-4-8-14(9-12)27-10-16-23-24-17(28-11-15(22)26)25(16)13-6-2-1-3-7-13/h1-9H,10-11H2,(H2,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDRRTIAXYWTOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N)COC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.